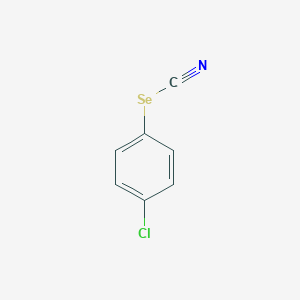

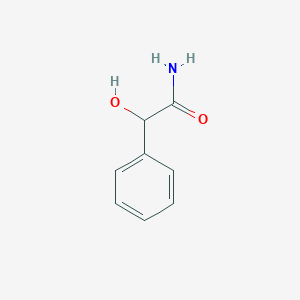

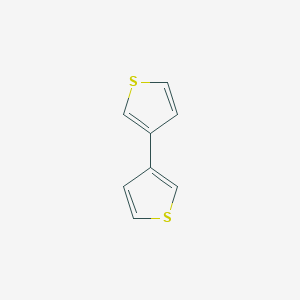

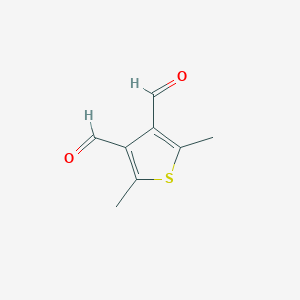

![molecular formula C11H13IN4O4 B186635 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 172163-62-1](/img/structure/B186635.png)

2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-脱氮-7-碘-2'-脱氧鸟苷是核苷2'-脱氧鸟苷的衍生物,其中嘌呤环的7位氮原子被碳原子取代,并在相同位置引入碘原子。 这种修饰导致了一种具有独特化学和生物学特性的化合物,使其在各种科学研究应用中具有价值,特别是在 DNA 合成和测序领域 .

作用机制

7-脱氮-7-碘-2'-脱氧鸟苷的作用机制主要涉及其掺入 DNA,它可以影响 DNA 双链体的稳定性和构象。 7 位的碘原子可以参与各种相互作用,可能改变 DNA 结合蛋白和酶的结合亲和力 . 此外,该化合物可用于将特定修饰引入 DNA,从而能够研究这些修饰对 DNA 复制、转录和修复过程的影响 .

生化分析

Biochemical Properties

The compound 7-iodo-7-deaza-2’-deoxyguanosine plays a significant role in DNA synthesis and sequencing reactions It interacts with various enzymes and proteins during these processes The nature of these interactions is complex and involves multiple biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

准备方法

合成路线和反应条件

7-脱氮-7-碘-2'-脱氧鸟苷的合成通常涉及 7-脱氮-2'-脱氧鸟苷的卤化。一种常见的方法包括用 N-碘代琥珀酰亚胺 (NIS) 在合适的溶剂如二氯甲烷 (CH2Cl2) 中处理 7-脱氮-2'-脱氧鸟苷。 该反应干净地进行,以高产率得到所需的 7-碘产物 .

工业生产方法

虽然 7-脱氮-7-碘-2'-脱氧鸟苷的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成方法。这将包括优化反应条件,例如溶剂选择和反应时间,以确保产品的产率高且纯度高。 连续流动反应器和自动化合成设备的使用可以进一步提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

7-脱氮-7-碘-2'-脱氧鸟苷可以进行各种化学反应,包括:

常用试剂和条件

形成的主要产物

科学研究应用

7-脱氮-7-碘-2'-脱氧鸟苷在科学研究中具有多种重要应用:

相似化合物的比较

类似化合物

7-脱氮-2'-脱氧鸟苷: 在 7 位缺少碘原子,在类似的应用中使用,但具有不同的化学性质.

7-脱氮-2'-脱氧腺苷: 另一个 7-脱氮核苷,具有不同的碱基配对性质和应用.

8-氮杂-7-脱氮-2'-脱氧鸟苷: 在嘌呤环中包含额外的氮原子,导致不同的化学和生物学特性.

独特性

7-脱氮-7-碘-2'-脱氧鸟苷由于在 7 位存在碘原子而具有独特性,这赋予了其独特的反应性和相互作用特性。 这使其特别适用于需要在该位置进行特定修饰的应用,例如合成荧光探针和研究 DNA-蛋白质相互作用 .

属性

IUPAC Name |

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQBNMOSBBMRCZ-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is 7-iodo-7-deaza-2′-deoxyguanosine used in DNA research instead of standard guanosine?

A1: 7-Iodo-7-deaza-2′-deoxyguanosine serves as a valuable tool in DNA research due to its unique properties. Unlike standard guanosine, it lacks the nitrogen atom at the 7-position, which is a common site for alkylation damage in DNA. [, ] This modification makes it particularly useful for studying DNA repair mechanisms, specifically those dealing with interstrand cross-links. [, ] Additionally, the presence of iodine at the 7-position provides a handle for further chemical modifications, increasing its versatility in synthesizing diverse DNA structures. [, ]

Q2: Can you elaborate on how 7-iodo-7-deaza-2′-deoxyguanosine facilitates the study of interstrand cross-links in DNA?

A2: Interstrand cross-links (ICLs) are a highly detrimental form of DNA damage where the two strands of the DNA double helix become covalently linked. [, ] These lesions are particularly challenging for cells to repair and are often induced by chemotherapy drugs. [] 7-Iodo-7-deaza-2′-deoxyguanosine can be incorporated into DNA and then chemically linked to another 7-iodo-7-deaza-2′-deoxyguanosine on the opposite strand, creating a stable ICL mimic. [, ] This controlled introduction of ICLs allows researchers to investigate the cellular responses to this damage, the repair pathways involved, and the factors contributing to chemoresistance. [, ]

Q3: The research mentions that DNA containing 7-chloro- and 7-iodo-7-deaza-2′-deoxyguanosine can form strong secondary structures. What are the implications of this for DNA research?

A3: The ability of halogenated 7-deaza-2′-deoxyguanosine analogs to influence DNA secondary structure is an important consideration. [] While the modified nucleoside allows for controlled ICL formation and study, its potential to alter DNA conformation could affect the binding of proteins involved in DNA replication, repair, and transcription. Researchers need to be aware of these potential structural impacts and consider them when interpreting experimental results. []

Q4: What are the future directions in research involving 7-iodo-7-deaza-2′-deoxyguanosine?

A4: Future research with 7-iodo-7-deaza-2′-deoxyguanosine holds exciting possibilities. Developing efficient methods for incorporating this modified nucleoside into longer DNA sequences will be crucial. [] This advancement will allow researchers to generate more complex and biologically relevant ICL substrates for studying DNA repair pathways in greater depth. Further investigation into the impact of 7-iodo-7-deaza-2′-deoxyguanosine on DNA structure and its interaction with DNA-binding proteins will be essential to fully understand its influence on cellular processes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

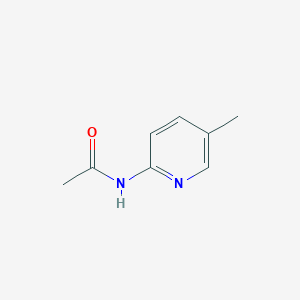

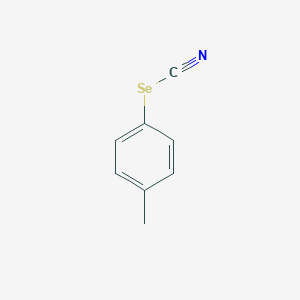

![[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole](/img/structure/B186566.png)